3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid
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Overview
Description
2,5-Dichloro-3-(difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H6Cl2F2O3 and a molecular weight of 283.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a cinnamic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-Dichloro-3-(difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzaldehyde and difluoromethoxyacetic acid.
Reaction Conditions: The reaction involves the condensation of 2,5-dichlorobenzaldehyde with difluoromethoxyacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Chemical Reactions Analysis
2,5-Dichloro-3-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different functional groups.
Esterification: Esterification reactions can be performed using alcohols and acid catalysts to form esters.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of fatty acids or nucleic acids, leading to a decrease in the production of these essential biomolecules .
Comparison with Similar Compounds
2,5-Dichloro-3-(difluoromethoxy)cinnamic acid can be compared with similar compounds such as:
2,4-Dichloro-3-(difluoromethoxy)cinnamic acid: This compound has a similar structure but with the chlorine atoms positioned differently. It may exhibit different reactivity and biological activity.
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid: This compound also has a similar structure but with the difluoromethoxy group positioned differently.
Properties
Molecular Formula |
C10H6Cl2F2O3 |
---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[2,5-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)9(12)7(4-6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
InChI Key |
FZRUNJKKVNVNQT-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)OC(F)F)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl |
Origin of Product |
United States |
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